BenchChemオンラインストアへようこそ!

(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide

mGlu5 positive allosteric modulator chiral picolinamide stereochemistry-activity relationship

(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (CAS 1956435-64-5) is a chiral picolinamide derivative with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol. The compound features a 5-bromopyridine-2-carboxamide core coupled to an (S)-configured 3-hydroxy-3-methylbutan-2-amine side chain, defining it as a single, stereochemically pure enantiomer.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
Cat. No. B13098663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br
InChIInChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15)/t7-/m0/s1
InChIKeyQEDKHOHNXAQEQF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide: Chiral Picolinamide Building Block for CNS Probe and KIF18A Inhibitor Synthesis


(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (CAS 1956435-64-5) is a chiral picolinamide derivative with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . The compound features a 5-bromopyridine-2-carboxamide core coupled to an (S)-configured 3-hydroxy-3-methylbutan-2-amine side chain, defining it as a single, stereochemically pure enantiomer . This scaffold appears in two distinct pharmacological contexts: as a synthetic precursor to potent metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) via Sonogashira coupling at the 5-bromo position [1], and as a core substructure within patent-disclosed KIF18A kinesin inhibitors for oncology research [2].

Why (S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide Cannot Be Replaced by Its (R)-Enantiomer or Racemate


Substituting the (S)-enantiomer with the (R)-enantiomer (CAS 1467663-41-7) or the racemic mixture (CAS 1823237-36-0) fundamentally alters the stereochemical identity of the compound and, consequently, its biological recognition and synthetic downstream products. In the mGlu5 PAM series, the (R)-configured analog VU0424465 demonstrates potent receptor activation (pEC50 = 8.70 ± 0.13 for IP1 accumulation), establishing that the chiral center on the amino alcohol side chain is a critical pharmacophoric determinant [1]. The (S)-enantiomer provides the opposite absolute configuration, enabling systematic exploration of stereochemistry-activity relationships that are inaccessible with the (R)-form or racemate alone. For KIF18A inhibitor programs, patent disclosures explicitly claim both enantiomers as distinct chemical entities, implying potential stereochemistry-dependent target engagement [2]. Procurement of the incorrect enantiomer or undefined stereoisomer introduces an uncontrolled variable that can compromise SAR interpretation, assay reproducibility, and intellectual property positioning.

(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide: Quantitative Differentiation Evidence for Procurement Decisions


Absolute Stereochemical Configuration: (S)- vs. (R)-Enantiomer Identity in mGlu5 PAM Pharmacophore Context

The (S)-enantiomer (CAS 1956435-64-5) possesses the opposite absolute configuration at the α-carbon of the 3-hydroxy-3-methylbutan-2-yl side chain compared to the (R)-enantiomer (CAS 1467663-41-7). In the closely related 5-arylethynyl-picolinamide series where the bromo substituent is replaced via Sonogashira coupling, the (R)-configured compound VU0424465 exhibits potent mGlu5 PAM activity with pEC50 = 8.70 ± 0.13 for IP1 accumulation and pEC50 = 8.39 ± 0.13 for pERK1/2, representing >1,000-fold potency enhancement over the orthosteric agonist DHPG (pEC50 = 5.44 ± 0.10 and 6.31 ± 0.25, respectively) [1]. This establishes that the stereochemistry of the amino alcohol side chain is a critical determinant of pharmacological activity. The (S)-enantiomer serves as the enantiomeric probe for SAR studies and as the precursor to (S)-configured 5-arylethynyl analogs with potentially distinct pharmacological profiles.

mGlu5 positive allosteric modulator chiral picolinamide stereochemistry-activity relationship

5-Bromo Substituent as a Quantitative Cross-Coupling Handle: Synthetic Divergence from Non-Halogenated Analogs

The 5-bromo substituent enables Pd-catalyzed Sonogashira cross-coupling with terminal alkynes to generate 5-alkynyl and 5-arylethynyl picolinamide analogs while retaining the chiral integrity of the amino alcohol side chain. This synthetic route has been established in the literature for generating mGlu5 PAM probes: VU0424465 (CAS 1428630-85-6) is synthesized from the corresponding (R)-5-bromo-picolinamide precursor via Sonogashira coupling with 3-fluorophenylacetylene . The bromo substituent thus serves as a latent diversification point that is absent in direct 5-H or 5-alkyl picolinamide analogs, which lack this synthetic versatility. The (S)-configured 5-bromo compound is the enantiomeric counterpart required for generating (S)-configured 5-arylethynyl libraries .

Sonogashira coupling picolinamide diversification CNS probe synthesis

Commercially Specified Enantiomeric Purity: (S)-Enantiomer vs. Racemate Procurement Risk

The (S)-enantiomer (CAS 1956435-64-5) is supplied with a defined stereochemical identity and a minimum purity specification of 95% (AKSci) to NLT 98% (MolCore) . In contrast, the racemic or stereochemically unassigned compound (CAS 1823237-36-0) is supplied without enantiomeric composition specification, and the (R)-enantiomer is supplied under a distinct CAS (1467663-41-7). The existence of three separate CAS numbers with different stereochemical assignments and independent supplier catalog entries provides traceable quality documentation for procurement. For applications in stereochemically sensitive biological assays or asymmetric synthesis, the defined (S)-enantiomer eliminates the confounding factor of enantiomeric impurity that would be present if the racemate were substituted.

enantiomeric purity chiral procurement analytical quality control

Patent-Cited KIF18A Inhibitor Scaffold: (S)-Enantiomer as a Distinct Entity in Oncology IP Space

The 5-bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide scaffold, encompassing both (R)- and (S)-enantiomers, is disclosed within the generic Markush structures of KIF18A inhibitor patents, including US Patent Application 20230382889 [1]. KIF18A is a mitotic kinesin whose inhibition selectively induces mitotic arrest and cell death in chromosomally unstable (CIN-high) cancer cells while sparing diploid cells [1]. While specific IC50 values for the isolated (S)-5-bromo enantiomer against KIF18A are not publicly disclosed in the patent examples, the structural class includes compounds achieving KIF18A IC50 values in the low nanomolar range (e.g., KIF18A-IN-3: IC50 = 61 nM) . The (S)-enantiomer, as a distinct stereochemical entity, is claimed within the patent scope as a potential KIF18A inhibitor or synthetic intermediate, providing procurement relevance for oncology research programs pursuing this target [1].

KIF18A kinesin inhibitor mitotic arrest chromosomal instability cancer therapeutics

Procurement-Relevant Application Scenarios for (S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide


Enantioselective Synthesis of (S)-Configured mGlu5 PAM Probe Libraries via Sonogashira Diversification

The (S)-5-bromo compound serves as the direct enantiomeric precursor for generating libraries of (S)-configured 5-arylethynyl-picolinamide mGlu5 PAM candidates via Pd-catalyzed Sonogashira coupling with diverse terminal aryl acetylenes. This application is directly validated by the established synthesis of the (R)-enantiomer analog VU0424465 from its corresponding (R)-5-bromo precursor, which yields a potent mGlu5 PAM with pEC50 = 8.70 ± 0.13 [1]. Procurement of the (S)-enantiomer enables exploration of the opposite stereochemical series, which is essential for complete SAR mapping of this pharmacophore and for identifying stereochemically differentiated lead compounds with potentially distinct signaling bias profiles at mGlu5 [1].

KIF18A Inhibitor Medicinal Chemistry: Stereochemically Defined Starting Material for Oncology SAR

The compound functions as a defined chiral building block for synthesizing KIF18A inhibitor candidates within the patent space defined by US 20230382889 and related filings [2]. KIF18A is a validated oncology target whose inhibition selectively compromises the viability of chromosomally unstable (CIN-high) tumor cells [2]. Using the stereochemically pure (S)-enantiomer as starting material ensures that downstream SAR data are not confounded by enantiomeric mixtures, which is critical for interpreting potency differences (class-leading inhibitors achieve IC50 values as low as 3.8 nM) and for establishing composition-of-matter patent claims on single enantiomers [2].

Chiral Picolinamide Reference Standard for Analytical Method Development and Quality Control

The (S)-enantiomer (CAS 1956435-64-5), supplied at ≥95% purity , can serve as a reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess in synthetic batches. The availability of the (R)-enantiomer under a separate CAS (1467663-41-7) and the racemate (1823237-36-0) provides a complete set of stereochemical reference materials for method validation . This is essential for GLP-compliant procurement and for meeting regulatory documentation requirements in preclinical development programs.

Diversifiable Intermediate for Covalent Probe and PROTAC Linker Attachment Strategies

The 5-bromo substituent provides a versatile handle not only for Sonogashira coupling but also for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions (class-level inference). This enables the attachment of functionalized aryl/heteroaryl groups bearing linker moieties for PROTAC (proteolysis-targeting chimera) development or for installing fluorescent/affinity tags in chemical biology probe applications. The chiral amino alcohol side chain also contains a tertiary alcohol that can serve as an additional functionalization point, offering orthogonal diversification opportunities not available in simpler 5-bromopicolinamide analogs lacking this side chain.

Quote Request

Request a Quote for (S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.